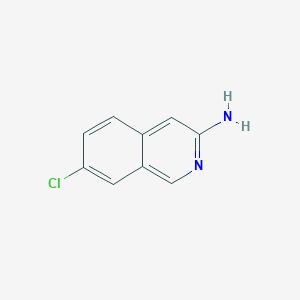

7-Chloroisoquinolin-3-amine

Description

Significance of Isoquinoline (B145761) and Halogenated Aminoisoquinoline Scaffolds in Contemporary Chemical and Biological Sciences

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and synthetic molecules that exhibit a wide array of pharmacological activities. nih.govnumberanalytics.comsolubilityofthings.com Isoquinoline derivatives have been extensively investigated and developed for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory agents. nih.govresearchgate.netsolubilityofthings.com The versatility of the isoquinoline nucleus allows for structural modifications that can fine-tune its biological and chemical properties. numberanalytics.com

The introduction of halogen atoms, such as chlorine, onto the isoquinoline scaffold—creating halogenated isoquinolines—can significantly modulate a molecule's properties. Halogenation can influence metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles. nih.gov For instance, the strategic placement of a chlorine atom has been used to enhance selectivity in kinase inhibitors. nih.gov

Furthermore, the aminoisoquinoline framework is a key pharmacophore in drug discovery. beilstein-journals.orgresearchgate.net Specifically, 1-aminoisoquinoline (B73089) and 3-aminoisoquinoline derivatives are studied for their therapeutic potential, including antitumor and antimalarial activities. beilstein-journals.orgd-nb.info The amine group provides a crucial point for further chemical elaboration and can participate in key hydrogen bonding interactions with biological targets. The combination of a halogen and an amine group on the isoquinoline core, as seen in 7-Chloroisoquinolin-3-amine, thus represents a scaffold of significant interest for generating novel and potent bioactive molecules.

Historical Perspective on the Development and Study of Isoquinoline Derivatives

The history of isoquinoline chemistry began in the 19th century with its initial isolation from coal tar. numberanalytics.comsolubilityofthings.com However, the scientific community's deep interest was truly ignited by the isolation of the first bioactive isoquinoline alkaloid, morphine, from the opium poppy (Papaver somniferum) in the early 1800s. rsc.orgnih.gov This discovery heralded a new era in natural product chemistry and pharmacology, showcasing the potent biological effects of this class of compounds.

Over the last two centuries, thousands of research articles and patents have been published on isoquinoline alkaloids, reflecting their sustained importance. rsc.orgnih.gov This extensive research has led to the identification of numerous naturally occurring isoquinolines, such as berberine (B55584) and papaverine, and the synthesis of countless derivatives. rsc.orgresearchgate.net Many of these compounds have been successfully developed into pharmaceutical drugs for a variety of diseases. rsc.org Examples include the analgesic morphine, the antitussive codeine, and the antibacterial berberine. rsc.orgnih.gov The continuous exploration of isoquinoline synthesis and its biological activities ensures that it remains an engrossing and active field for synthetic organic and medicinal chemists. nih.gov

Current Research Landscape and Future Directions for this compound

This compound is primarily utilized in the current research landscape as a specialized chemical building block. Its availability from chemical suppliers for research purposes facilitates its use in the synthesis of more complex molecules. fluorochem.co.ukaksci.com The presence of reactive sites—the amine group and the chlorine-substituted aromatic ring—allows for a variety of chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.

Recent studies demonstrate the synthesis of derivatives from this scaffold. For example, N-(7-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide has been synthesized and characterized, highlighting the ongoing work to create novel compounds based on the 7-chloroisoquinoline-3-amine core. rsc.org

Future research involving this compound is likely to focus on its incorporation into novel molecular designs targeting various biological pathways. Given the established activities of related halogenated aminoisoquinolines, key areas of exploration may include:

Kinase Inhibitors: The isoquinoline scaffold is a common feature in kinase inhibitors, and derivatives of this compound could be designed to target specific kinases implicated in diseases like cancer. nih.govscholaris.ca

Anticancer Agents: The broader class of isoquinolines has shown significant potential in oncology, and new derivatives could be evaluated for cytotoxic activity against various cancer cell lines. nih.govrsc.org

Receptor Ligands: Isoquinoline-based compounds have been developed as ligands for various receptors, including opioid receptors. nih.gov The unique substitution pattern of this compound offers a template for developing new selective ligands.

The specific substitution pattern of this compound distinguishes it from other isomers, and a key research direction will be to elucidate how this specific arrangement of functional groups influences biological activity and target selectivity.

Table 2: Related Halogenated Isoquinoline Amines in Research

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| N-(7-Chloroisoquinolin-3-yl)-4-methylbenzenesulfonamide | N/A | C₁₆H₁₄ClN₂O₂S | A sulfonamide derivative of the title compound. rsc.org |

| 6-Bromo-8-chloroisoquinolin-3-amine | N/A | C₉H₆BrClN₂ | Features bromine and chlorine on the benzene ring. fluorochem.co.uk |

| 7-Chloroisoquinolin-8-amine | 55766-90-0 | C₉H₇ClN₂ | Isomeric amine at the 8-position. nih.gov |

| 4-Chloroisoquinolin-1-amine (B3032627) | 30598-04-0 | C₉H₇ClN₂ | Isomeric, with substituents at the 1- and 4-positions. |

| (7-Chloroisoquinolin-3-yl)methanamine | 1784548-01-1 | C₁₀H₉ClN₂ | Amine group is on a methyl substituent. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNICXCCUFXPCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90632874 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-29-1 | |

| Record name | 7-Chloroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90632874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloroisoquinolin 3 Amine and Its Functionalized Analogues

Strategic Approaches to Isoquinoline (B145761) Ring System Construction with Chlorine and Amine Moieties

The isoquinoline framework is a common feature in many natural alkaloids, and several classic name reactions have been developed for its synthesis. quimicaorganica.org These methods can be adapted to produce substituted isoquinolines like 7-Chloroisoquinolin-3-amine by starting with appropriately substituted precursors.

Key synthetic methods include:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comwikipedia.orgnrochemistry.com To obtain the desired 7-chloro substituted pattern, one would start with a phenethylamine (B48288) derivative bearing a chlorine atom at the meta-position. The reaction typically forms a 3,4-dihydroisoquinoline, which is then oxidized to the aromatic isoquinoline. nrochemistry.comaurigeneservices.com Activating, electron-donating groups on the aromatic ring facilitate this electrophilic aromatic substitution reaction. jk-sci.comnrochemistry.com

Pomeranz-Fritsch Reaction: This method constructs the isoquinoline ring from the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org Using a 4-chlorobenzaldehyde (B46862) as the starting material would direct the formation of the 7-chloroisoquinoline (B1268606) skeleton. This method is advantageous for creating isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.orgresearchgate.net

Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines through the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. While primarily used for reduced isoquinolines, the resulting product can be aromatized in subsequent steps.

A more modern approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which provides a versatile and direct route to highly substituted isoquinolines. nih.govharvard.edu

Direct Amination Reactions for Installing the 3-Amino Group

A common strategy involves introducing the amino group at the C-3 position of a pre-existing 7-chloroisoquinoline ring system. This is typically accomplished through amination of a 3-halo-7-chloroisoquinoline precursor.

Nucleophilic aromatic substitution (SNAr) is a primary method for installing an amine group on an electron-deficient aromatic ring. wikipedia.orgpressbooks.pub The isoquinoline ring system, particularly with an electron-withdrawing chloro substituent, is activated for such reactions. The process involves the attack of a nucleophile (an amine source like ammonia (B1221849) or an amide) on the carbon atom bearing a leaving group (typically a halogen). pressbooks.pub

For the synthesis of this compound, a common precursor is 3,7-dichloro-isoquinoline. The chlorine at the 3-position is generally more reactive to nucleophilic substitution than the one at the 7-position. researchgate.net The reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction. wikipedia.org

Table 1: Examples of SNAr Amination Reactions

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 4-bromo-2-fluoro-nitrobenzene | 4-methyl-1H-imidazole, K₂CO₃, DMF | N-(4-bromo-2-nitrophenyl)-4-methyl-1H-imidazole | ~50% (after recrystallization) researchgate.net |

| 2,6-dichloro-3-nitrobenzonitrile | Amine, β-ketoester | Imidazo[1,5-a]pyridine derivatives | Not specified researchgate.net |

This table presents examples of SNAr reactions on various aromatic systems to illustrate the general methodology.

The Buchwald-Hartwig amination has become a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under milder conditions than traditional methods and with a broader substrate scope. wikipedia.orgacs.org

In the context of isoquinoline synthesis, a 3-bromo- (B131339) or 3-chloro-7-chloroisoquinoline can be coupled with an amine source, such as benzophenone (B1666685) imine (which serves as an ammonia equivalent), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or JohnPhos). wikipedia.orgresearchgate.netarkat-usa.org The reaction requires a base, such as sodium t-butoxide or cesium carbonate, to facilitate the catalytic cycle. arkat-usa.org This cycle involves oxidative addition of the aryl halide to the Pd(0) complex, amine coordination, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org This method has been successfully applied to the synthesis of various N-arylisoquinolin-3-amines. arkat-usa.org

Table 2: Buchwald-Hartwig Amination of Isoquinoline Derivatives

| Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Yield |

|---|---|---|---|---|

| Isoquinolin-3-amine | Various bromobenzenes | Pd₂(dba)₃ / JohnPhos or Xantphos / Cs₂CO₃ or NaOtBu | N-Arylisoquinolin-3-amines | 46-94% arkat-usa.org |

| 3-Chloroisoquinoline derivative | Benzophenone imine | Pd(OAc)₂ / BINAP / t-BuONa | 3-Aminoisoquinoline derivative | 77% (over two steps) researchgate.net |

This table showcases the versatility of the Buchwald-Hartwig reaction for C-N bond formation on the isoquinoline core and related systems.

Regioselective Halogenation Strategies for the 7-Chloro Moiety

Introducing a chlorine atom specifically at the C-7 position of the isoquinoline ring requires careful control of regioselectivity. Direct electrophilic chlorination of isoquinoline itself is often complex. Therefore, strategies often rely on precursors that guide the halogenation.

Methods for regioselective chlorination include:

Chlorination of Isoquinoline N-Oxides: Converting the isoquinoline nitrogen to an N-oxide can alter the electronic properties of the ring, directing chlorination to specific positions. researchgate.net

Diazotization and Sandmeyer-Type Reactions: An amino group can be pre-installed at the 7-position of the isoquinoline ring. This amine can then be converted to a diazonium salt, which is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst in a Sandmeyer-type reaction. This is a reliable method for introducing halogens at positions that are not easily accessible through direct halogenation.

Directed Ortho-Metalation: In appropriately substituted isoquinolines, a directing group can facilitate metalation (e.g., with an organolithium reagent) at an adjacent position, which can then be quenched with a chlorine source.

Advanced Synthetic Transformations and Functionalization

Once this compound is synthesized, it serves as a versatile intermediate for creating a library of analogues, particularly for structure-activity relationship (SAR) studies in drug discovery.

The primary amine at the C-3 position is a key handle for chemical modification. Common derivatization reactions include:

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. beilstein-journals.org The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the sulfonylation of less reactive amines. beilstein-journals.org

Alkylation: The amine can undergo N-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination offers a more controlled alternative.

Further Cross-Coupling Reactions: The amine itself can be used as the nucleophile in further Buchwald-Hartwig reactions to generate more complex N-arylated or N-heteroarylated products, expanding the chemical space for biological screening. arkat-usa.org

These transformations allow chemists to systematically modify the properties of the molecule, such as its size, polarity, and hydrogen-bonding capabilities, to optimize its interaction with biological targets.

Chemical Modifications of the Isoquinoline Core for Enhanced Biological Activity

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds with significant biological activities. ontosight.airsc.org Modifications to the isoquinoline core are a key strategy for medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties. Research has demonstrated that specific substitutions on the isoquinoline ring system can dramatically influence its interaction with biological targets, leading to improved therapeutic effects such as anticancer and antimicrobial activities. ontosight.airesearchgate.net

The transformation of natural metabolites and the synthesis of compounds containing pharmacophore groups are utilized as a source of potential new drugs. ajpp.in For instance, various 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized to explore their cytotoxic potential. ajpp.inresearchgate.net Classic intramolecular cyclization methods like the Bischler-Napieralski and Pictet-Spengler reactions are commonly employed to generate the foundational isoquinoline core, which is then subjected to further modifications. researchgate.net

Key modifications include the introduction of various substituents at different positions of the isoquinoline nucleus. An analysis of structure-activity relationships has revealed that the nature and position of these substituents can greatly affect bioactivity. researchgate.net For example, studies on 1-aryltetrahydroisoquinoline derivatives have shown that these compounds can possess cytotoxic, anti-inflammatory, and cardioprotective activities. researchgate.net The introduction of a halogen, such as chlorine at the C-7 position, is a common strategy to modulate the electronic properties and metabolic stability of the molecule.

Research into bis-tetrahydroisoquinoline derivatives has shown that these compounds can exhibit greater cytotoxic effects compared to their mono-series counterparts. researchgate.net Specific compounds have demonstrated selective cytotoxicity against various human cancer cell lines while showing no toxicity to healthy cells. researchgate.net

Table 1: Cytotoxic Activity of Selected Modified Isoquinoline Derivatives

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Source |

| 8a | 1-Aryl-tetrahydroisoquinoline | Breast Adenocarcinoma | 43.3 | researchgate.net |

| 4d | 1-Aryl-tetrahydroisoquinoline | Laryngeal Adenocarcinoma | 18.0 | researchgate.net |

| 3f | 1-(6'-Chloro-3',4'-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Laryngeal Adenocarcinoma | 2.3 | ajpp.inresearchgate.net |

| 8f | Bis-tetrahydroisoquinoline | Various | 3.1-4.0 | ajpp.inresearchgate.net |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of the biological process. A lower IC50 value indicates higher potency.

Chiral Synthesis and Asymmetric Approaches to Aminoisoquinolines

The synthesis of chiral, non-racemic isoquinoline alkaloids and their analogues is a significant area of research, as stereochemistry often plays a crucial role in their biological activity. nih.govnih.gov Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer, is paramount in medicinal chemistry where different stereoisomers of a molecule can have vastly different pharmacological profiles.

Several strategies have been developed for the asymmetric synthesis of chiral isoquinolines. These include modifications of traditional methods and the development of new catalytic approaches. nih.gov

Stereochemically Modified Traditional Syntheses : Methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions can be adapted for stereocontrol, often by using chiral auxiliaries or catalysts. nih.gov

Catalytic Methods : Both diastereoselective and enantioselective catalytic methods are widely applied. nih.gov Asymmetric catalysis using chiral coordination complexes or organocatalysts is an efficient approach, allowing for high enantioselectivity even at low catalyst loadings. Asymmetric hydrogenation is a particularly versatile example of this type of chiral synthesis.

Chiral Pool Synthesis : This approach utilizes a readily available chiral starting material, such as an amino acid or sugar, which is chemically manipulated to form the target chiral molecule without an asymmetric induction step.

For aminoisoquinolines specifically, asymmetric synthesis can involve the enantioselective construction of the heterocyclic core or the stereoselective introduction of the amino group or other substituents. The development of methods for the asymmetric synthesis of Netarsudil, for instance, involved an alkylation step to incorporate a β-amino arm, followed by the formation of the aminoisoquinoline amide. thieme-connect.com The use of chiral ligands in transition-metal-catalyzed reactions is a common and effective strategy for achieving high enantiopurity in the final products.

Synthesis of Key Precursors and Intermediates for this compound Analogues

The synthesis of this compound and its analogues relies on the efficient preparation of key precursors and intermediates. The strategic construction of these building blocks is crucial for the assembly of the final, often complex, target molecules.

A common approach for synthesizing 3-aminoisoquinolines involves the cyclization of functionalized phenylacetonitriles. For example, N-substituted 1-alkyl and 1-aryl-3-aminoisoquinolines can be synthesized from the reaction of 2-acylphenylacetonitriles with amines. researchgate.net This reaction can be promoted by microwave irradiation, which often leads to shorter reaction times and high selectivity without the need for a catalyst. researchgate.net

The synthesis of halogenated isoquinoline precursors is also of significant importance. For instance, the preparation of intermediates like 6-bromo-7-chloroisoquinolin-3-amine has been described in the literature. epo.org This often involves a multi-step sequence starting from a substituted aniline (B41778) or benzonitrile (B105546) derivative, followed by cyclization and functional group manipulations. The synthesis of a protected version, N,N-bis(tert-butyloxycarbonyl)-6-bromo-7-chloroisoquinolin-3-amine, has also been documented, highlighting the use of protecting groups to facilitate subsequent reactions. google.com

Another key synthetic intermediate strategy involves the reduction of a dichlorinated precursor. The synthesis of 4-[N-(7-chloroisoquinolin-3-yl)-N-methylamino]phenol was achieved by the selective reduction of 4-[N-(1,7-dichloroisoquinolin-3-yl)-N-methylamino]phenol using zinc powder in acetic acid, demonstrating a method to remove a chlorine atom at the 1-position while retaining the one at the 7-position. prepchem.com

Table 2: Examples of Precursor Synthesis for Aminoisoquinoline Analogues

| Precursor/Intermediate | Starting Materials | Reagents/Conditions | Application | Source |

| N-Substituted 1-Alkyl/Aryl-3-Aminoisoquinolines | 2-Acylphenylacetonitriles, Amines | Microwave irradiation, Ethanol | Synthesis of diverse 3-aminoisoquinoline analogues | researchgate.net |

| 4-[N-(7-chloroisoquinolin-3-yl)-N-methylamino]phenol | 4-[N-(1,7-dichloroisoquinolin-3-yl)-N-methylamino]phenol | Zinc powder, Acetic acid/Water | Selective dehalogenation to form 7-chloro analogues | prepchem.com |

| 6-Bromo-7-chloroisoquinolin-3-amine | Not specified | Multi-step synthesis | Intermediate for Wnt inhibitor synthesis | epo.org |

| 7-Iodoisoquinolin-3-amine | Not specified | Not specified | Precursor for cortistatin analogue synthesis | harvard.edu |

This table outlines various synthetic routes and starting materials for producing key precursors necessary for the development of this compound analogues.

Structure Activity Relationship Sar and Rational Drug Design of 7 Chloroisoquinolin 3 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 7-Chloroisoquinolin-3-amine derivatives is highly dependent on the nature and position of various substituents on the isoquinoline (B145761) core.

The 3-amino group on the isoquinoline ring is a critical pharmacophore for many of its biologically active derivatives, particularly in the context of kinase inhibition. This group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. namiki-s.co.jpnih.gov This interaction mimics the hydrogen bonds formed by the adenine (B156593) ring of ATP, allowing these compounds to function as competitive inhibitors. namiki-s.co.jp For instance, in a series of 7-aryl-2-anilino-pyrrolopyrimidines, which share structural similarities with isoquinolines in their interaction with kinases, docking studies suggested that an interaction with the hinge region is essential for retaining activity. nih.govsemanticscholar.org The amino group's ability to form stable hydrogen bonds is a cornerstone of the inhibitory potential of many isoquinoline-based kinase inhibitors. researchgate.net

Beyond the 3-amino and 7-chloro groups, other peripheral substituents have a profound impact on the pharmacological profile of isoquinoline derivatives. The addition of various functional groups can alter properties such as potency, selectivity, and pharmacokinetic characteristics. scribd.com For example, in a series of aminoisoquinoline benzamides, substitutions on the benzamide (B126) moiety significantly influenced their activity as FLT3 kinase inhibitors. nih.gov The introduction of a 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group in one analog resulted in potent inhibition of FLT3-driven AML cell lines. nih.gov

The strategic placement of substituents can also enhance selectivity. For instance, the development of a potent and highly selective CHK1 inhibitor, SAR-020106, involved optimization of substituents on the isoquinoline scaffold. nih.gov The table below illustrates the structure-activity relationship of various isoquinoline derivatives as CHK1 inhibitors.

| Compound | R1 | R2 | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) |

| 28 | H | H | 86 | 1300 | 15 |

| 30 | OMe | H | 70 | 4700 | 67 |

| (R)-3 | H | OH | 25 | >10000 | >400 |

| (S)-3 | H | OH | 230 | >10000 | >43 |

| Data sourced from a study on CHK1 inhibitors. nih.govacs.org |

Lead Optimization and Scaffold Morphing Strategies Applied to this compound

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound. upmbiomedicals.com This often involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and pharmacokinetic profiles. scribd.commedchemexpress.com One powerful strategy in lead optimization is scaffold morphing, where the core structure of a molecule is significantly altered to find new, improved chemical entities. acs.orgnih.gov

A notable example is the evolution of pyrazolopyridine inhibitors into potent and selective isoquinoline-based CHK1 inhibitors. nih.govnih.govacs.org This process involved multiple scaffold morphing steps, progressing through tricyclic intermediates to eventually arrive at the isoquinoline core. nih.govacs.org This structure-guided approach, combining fragment-growing and scaffold morphing, successfully transformed a fragment hit into a clinical candidate, SAR-020106, which demonstrated in vivo activity. nih.govnih.gov This highlights how the this compound scaffold can emerge from a rational lead optimization process.

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov This can involve the replacement of single atoms or entire functional groups.

In the context of isoquinoline derivatives, bioisosteric replacements have been employed to enhance potency and selectivity. For example, replacing a quinoline (B57606) moiety with an isoquinoline led to significant improvements in cellular activity and HER2 kinase inhibition, with some derivatives showing a 7- to 12-fold enhancement in selectivity for HER2 over EGFR compared to lapatinib. rsc.org The replacement of an amide bond with a 1,2,3-triazole is another common bioisosteric modification that can improve the properties of a drug candidate. nih.gov The strategic use of bioisosteres, such as replacing a phenylurea scaffold with a substituted 1'-aminoisoquinoline moiety, has been explored in the design of RAF1 kinase inhibitors. jst.go.jp

Ligand Design and Molecular Recognition Principles for Isoquinoline-based Compounds

The design of potent and selective isoquinoline-based ligands is underpinned by the principles of molecular recognition, which describe the specific interactions between a ligand and its biological target. nih.govmdpi.com Key interactions include hydrogen bonding and hydrophobic interactions. drugdesign.org

Computational Chemistry and in Silico Approaches for 7 Chloroisoquinolin 3 Amine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Chloroisoquinolin-3-amine at an electronic level. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, providing a basis for predicting its reactivity and stability. aps.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions. Furthermore, the spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom in the isoquinoline (B145761) ring and the exocyclic amine group are expected to be key sites of interaction.

Electrostatic potential maps can also be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-protein binding. psgcas.ac.in Theoretical calculations on related 5-substituted isoquinolines have demonstrated how different functional groups influence bond lengths and angles, providing a framework for understanding how the chloro and amine groups in this compound affect its geometry and electronic properties. psgcas.ac.in

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures molecular polarity |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies are essential for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex. niscpr.res.in This method is instrumental in virtual screening, where large libraries are computationally evaluated to find potential drug candidates. tandfonline.com

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

Analysis of the docked pose reveals key molecular interactions. For a scaffold like this compound, these interactions commonly include:

Hydrogen Bonds: The amine group (-NH2) and the isoquinoline nitrogen can act as hydrogen bond donors and acceptors, respectively, forming strong interactions with polar residues in the protein's active site, such as Lysine or Glutamic acid. nih.gov

Hydrophobic Interactions: The aromatic isoquinoline ring can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. niscpr.res.innih.gov

Halogen Bonds: The chlorine atom at the 7-position can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

Studies on similar 7-chloroquinoline (B30040) derivatives have successfully used docking to predict binding modes and rationalize biological activity against various targets, including dengue virus protease and HIV reverse transcriptase. niscpr.res.innih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Key Interacting Residues | Glu166, Leu141, His41, Phe227 | Residues within the active site forming critical contacts. |

| Hydrogen Bonds | Amine group with Glu166 backbone | A key anchor point for the ligand in the binding pocket. |

| Hydrophobic Interactions | Isoquinoline ring with Phe227 | π-π stacking interaction stabilizing the complex. |

| Halogen Interactions | Chlorine atom with Leu141 side chain | Contributes to binding specificity and affinity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and calculate binding free energies with greater accuracy. nih.gov

In an MD simulation, the movements of all atoms in the system (ligand, protein, and surrounding solvent) are calculated over a period typically ranging from nanoseconds to microseconds. This allows researchers to observe how this compound adapts its conformation within the binding site and whether the key interactions predicted by docking are maintained over time. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is tracked over the simulation. A stable, low RMSD value suggests that the ligand remains securely in its binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds throughout the simulation, confirming their stability.

MD simulations of related quinoline (B57606) derivatives have been used to validate docking results and confirm the stability of ligand-protein complexes, revealing that a high number of stable intermolecular hydrogen bonds correlates with strong interaction. nih.govresearchgate.net

Table 3: Example of MD Simulation Analysis for this compound in a Protein Binding Site

| Analysis Metric | Observation | Interpretation |

| Ligand RMSD | Stable fluctuation around 1.5 Å after initial equilibration | The ligand maintains a stable binding mode throughout the simulation. |

| Protein RMSF | Low fluctuation in active site residues | The binding of the ligand stabilizes the protein's active site. |

| Hydrogen Bond Occupancy | H-bond with Glu166 present >90% of simulation time | The predicted key hydrogen bond is highly stable and crucial for binding. |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Favorable binding free energy confirms a stable complex. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For research involving this compound, QSAR can be used to predict the activity of newly designed derivatives before they are synthesized, thereby prioritizing the most promising candidates. japsonline.com

The QSAR process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a training set with known biological activity. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. nih.gov Statistical methods are then used to develop a model that correlates these descriptors with activity. nih.gov

For isoquinoline derivatives, important descriptors might include:

Topological Descriptors: Related to molecular connectivity and branching.

Electronic Descriptors: Such as partial charges on specific atoms or the dipole moment.

Steric and Shape Descriptors: Quantifying the volume and surface area of the molecule or specific substituents.

Successful 3D-QSAR models have been developed for pyrimido-isoquinolin-quinone derivatives, identifying that steric, electrostatic, and hydrogen bond acceptor fields are critical for their antibacterial activity. nih.gov Similarly, QSAR studies on other isoquinoline series have highlighted the importance of specific descriptors for predicting inhibitory activity against enzymes like aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com

Table 4: Hypothetical QSAR Model for a Series of this compound Analogs

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.91 | The model explains 91% of the variance in the observed biological activity. |

| Q² (Cross-validated R²) | 0.63 | The model has good predictive power for new compounds. |

| Key Descriptors | LogP, TPSA, Mor32m (3D-MoRSE) | Lipophilicity, polar surface area, and 3D molecular shape are critical for activity. |

Virtual Screening and Library Design for Novel Isoquinoline Scaffolds

Virtual screening is a powerful in silico method for identifying novel hit compounds from large chemical databases. nih.gov Using this compound as a starting point, two main virtual screening strategies can be employed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of a biological target is known, molecular docking can be used to screen vast libraries of compounds (containing millions of molecules) to identify those that are predicted to bind favorably to the target's active site. nih.gov

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of this compound itself can be used as a template. This approach searches for molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.gov

These screening campaigns can identify novel scaffolds that retain the key binding features of the original isoquinoline core but possess different chemical structures, potentially leading to improved properties or novel intellectual property. rsc.org The isoquinoline scaffold is recognized as a privileged structure in medicinal chemistry, and designing new libraries based on this core is a common strategy for discovering potent biological agents. nuph.edu.uawikipedia.org

Table 5: Sample Results from a Virtual Screening Campaign Using a this compound-based Pharmacophore

| Hit Compound ID | Docking Score (kcal/mol) | Tanimoto Similarity to Query | Scaffold Type |

| ZINC123456 | -9.2 | 0.85 | Isoquinoline |

| ZINC789012 | -8.8 | 0.72 | Quinazoline (B50416) |

| ZINC345678 | -8.5 | 0.68 | Benzimidazole |

| ZINC901234 | -8.3 | 0.75 | Thienopyridine |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Attributes for Drug Candidate Prioritization

A compound's efficacy as a drug depends not only on its interaction with the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Predicting these properties using in silico models early in the discovery process is crucial for avoiding costly failures in later stages. researchgate.net

For this compound and its derivatives, various ADME parameters can be computationally estimated:

Absorption: Parameters like aqueous solubility (LogS), Caco-2 cell permeability, and human intestinal absorption (HIA) predict how well the compound will be absorbed into the bloodstream after oral administration.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help understand where the drug will travel in the body. nih.gov

Metabolism: In silico models can predict interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism in the liver. This helps to identify potential drug-drug interactions or rapid metabolic breakdown.

Excretion: While harder to predict, models can estimate clearance rates.

Toxicity: Computational tools can also flag potential liabilities such as hepatotoxicity, carcinogenicity, or mutagenicity. nih.gov

These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov In silico ADME studies on related chloroquinoline derivatives have shown that these compounds generally exhibit high gastrointestinal absorption and favorable drug-like properties. nih.govniscpr.res.inresearchgate.net

Table 6: Predicted ADME Properties for a Hypothetical Series of this compound Derivatives

| Compound ID | LogP | TPSA (Ų) | Solubility (LogS) | BBB Permeant | GI Absorption | Lipinski Violations |

| 7-CIQ-3-Amine | 2.8 | 51.9 | -3.5 | No | High | 0 |

| Derivative A | 3.5 | 65.1 | -4.2 | No | High | 0 |

| Derivative B | 4.9 | 80.4 | -5.8 | Yes | High | 0 |

| Derivative C | 5.3 | 110.2 | -6.5 | No | Low | 1 |

Advanced Spectroscopic and Analytical Characterization of 7 Chloroisoquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence of the carbon framework, proton environments, and their connectivity.

One-Dimensional (¹H, ¹³C) NMR for Chemical Shift and Coupling Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 7-Chloroisoquinolin-3-amine is expected to display distinct signals corresponding to the aromatic protons and the amine protons. The aromatic region (typically δ 7.0-9.0 ppm) should feature signals for the five protons on the isoquinoline (B145761) core. Due to the substitution pattern, these protons would exhibit characteristic splitting patterns (doublets, singlets, etc.) based on their coupling with neighboring protons. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable (typically δ 4.0-6.0 ppm) and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.8 - 9.2 | Singlet (s) | N/A |

| H-4 | ~6.8 - 7.2 | Singlet (s) | N/A |

| H-5 | ~7.8 - 8.2 | Doublet (d) | ~8.5 - 9.0 |

| H-6 | ~7.4 - 7.7 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 |

| H-8 | ~7.9 - 8.3 | Doublet (d) | ~2.0 |

| -NH₂ | ~4.0 - 6.0 | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the isoquinoline ring system. The chemical shifts provide insight into the electronic environment of each carbon. Carbons bonded to electronegative atoms (nitrogen and chlorine) will be shifted downfield. The C-3 carbon, attached to the amine group, and the C-7 carbon, attached to the chlorine atom, are expected to have characteristic chemical shifts. Aromatic carbons typically resonate in the δ 110-160 ppm range. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~145 - 150 |

| C-3 | ~150 - 155 |

| C-4 | ~100 - 105 |

| C-4a | ~128 - 132 |

| C-5 | ~125 - 129 |

| C-6 | ~127 - 131 |

| C-7 | ~132 - 136 |

| C-8 | ~120 - 124 |

| C-8a | ~135 - 140 |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Proximity Assessment

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic ring, for instance, between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This would be used to definitively assign the chemical shifts of protonated carbons, such as linking the signal for H-1 to C-1, H-4 to C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). HMBC is vital for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations from H-1 to C-8a and C-3, or from H-5 to C-4, C-7, and C-8a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can help to confirm the regiochemistry and spatial arrangement of the substituents. For example, a NOESY correlation between H-8 and H-1 would help confirm their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₇ClN₂), the exact mass can be calculated. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer are commonly used. rsc.org The presence of chlorine would be evident from the characteristic isotopic pattern, with a peak at [M+2]+ that is approximately one-third the intensity of the molecular ion peak [M]+, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted HRMS Data for this compound.

| Molecular Formula | Ion | Calculated m/z |

|---|---|---|

| C₉H₇ClN₂ | [M+H]⁺ (for ³⁵Cl) | 179.03705 |

| [M+H]⁺ (for ³⁷Cl) | 181.03410 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its primary aromatic amine and substituted aromatic ring structure. wpmucdn.comorgchemboulder.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3250 | Medium (two bands) |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C and C=N Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong (multiple bands) |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-Cl Stretch | Aryl Chloride | 1100 - 1000 | Strong |

| C-H Out-of-plane Bend | Substituted Aromatic | 900 - 675 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique would allow for the exact measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. A successful crystallographic analysis would confirm the planarity of the isoquinoline ring system and the specific geometry of the substituents. As of now, a crystal structure for this compound does not appear to be available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems. The extended π-system of the isoquinoline core is expected to result in strong absorptions in the UV region. The presence of the amino (-NH₂) and chloro (-Cl) groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted isoquinoline. libretexts.org The spectrum would likely exhibit multiple bands corresponding to the different electronic transitions within the aromatic system.

Reactivity Profiles and Chemical Transformations of 7 Chloroisoquinolin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

The isoquinoline ring system of 7-chloroisoquinolin-3-amine is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The amino group at the C-3 position is a strong activating group, directing electrophiles to the ortho and para positions. However, the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring deactivates the heterocyclic portion of the isoquinoline towards electrophilic attack. Consequently, electrophilic substitution is more likely to occur on the carbocyclic ring. The chlorine atom at C-7 is a deactivating ortho-, para-director. Therefore, incoming electrophiles would be expected to substitute at positions C-5, C-6, and C-8, with the precise location depending on the reaction conditions and the nature of the electrophile. For instance, halogenation reactions, often employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst, could introduce an additional halogen atom onto the benzene (B151609) ring. wikipedia.orgresearchgate.netmasterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring system, in conjunction with the chloro substituent, renders the C-7 position susceptible to nucleophilic aromatic substitution. thieme-connect.de This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. libretexts.orgsavemyexams.comchemguide.co.uk The reaction proceeds via a Meisenheimer complex intermediate, and its rate is enhanced by the stability of this intermediate. The amino group at C-3, being electron-donating, may slightly decrease the rate of nucleophilic substitution at C-7 compared to an unsubstituted 7-chloroisoquinoline (B1268606).

Cross-Coupling Reactions Involving the Halogen Moiety at Position 7

The chlorine atom at the C-7 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecules derived from the this compound core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.eduresearchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-7 position, leading to the synthesis of biaryl and related structures. The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 7-Arylisoquinolin-3-amine |

| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 7-Heteroarylisoquinolin-3-amine |

| Vinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 7-Vinylisoquinolin-3-amine |

Buchwald-Hartwig Amination: This powerful method facilitates the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in the synthesis of a diverse array of 7-amino-substituted isoquinoline derivatives. The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a strong base. wikipedia.orglibretexts.org

| Amine | Catalyst System | Base | Solvent | Product |

| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 7-(Alkylamino)isoquinolin-3-amine |

| Secondary Cyclic Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 7-(Cyclic amino)isoquinolin-3-amine |

| Aniline (B41778) | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-BuOH | 7-(Arylamino)isoquinolin-3-amine |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl chloride with a terminal alkyne. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to 7-alkynylisoquinoline derivatives, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.orgchemrxiv.orgnih.gov This reaction allows for the introduction of vinyl groups at the C-7 position, leading to the synthesis of styrenyl-type derivatives.

Chemical Derivatizations and Functional Group Interconversions of the 3-Amino Group

The primary amino group at the C-3 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the compound's properties.

Acylation: The 3-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties. For example, reaction with acetyl chloride would yield N-(7-chloroisoquinolin-3-yl)acetamide. mdpi.com

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides in the presence of a base, such as pyridine, to afford sulfonamides. ijarsct.co.inresearchgate.netwikipedia.org This transformation is often used in medicinal chemistry to introduce the sulfonamide functional group, which can impart important biological activities. Reaction with benzenesulfonyl chloride, for instance, would produce N-(7-chloroisoquinolin-3-yl)benzenesulfonamide.

Ring-Opening and Ring-Closing Reactions of Isoquinoline Derivatives

While ring-opening of the stable isoquinoline core is not a common transformation under typical laboratory conditions, derivatization of the substituents allows for subsequent ring-closing reactions to construct new cyclic systems.

Ring-Closing Metathesis (RCM): Derivatives of this compound bearing two alkenyl chains can undergo ring-closing metathesis to form new heterocyclic rings. For instance, if the 3-amino group is di-allylated, an intramolecular RCM reaction catalyzed by a ruthenium catalyst (e.g., Grubbs catalyst) could lead to the formation of a fused pyrroline (B1223166) ring. researchgate.netnih.govwikipedia.orgursa.catorganic-chemistry.org The efficiency of the RCM reaction can be influenced by the nature of the substituents on the isoquinoline ring and the length of the alkenyl chains. nih.gov

Photochemical and Thermal Reactivity

The photochemical and thermal behavior of this compound is an area of interest for understanding its stability and potential for light- or heat-induced transformations.

Photochemical Reactivity: Isoquinoline and its derivatives are known to participate in various photochemical reactions. For example, visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported. While not specifically documented for this compound, it is plausible that this compound could undergo similar transformations under photolytic conditions, potentially leading to functionalization of the isoquinoline ring.

Emerging Research Frontiers and Future Outlook for 7 Chloroisoquinolin 3 Amine

Development of Novel Therapeutic Agents Targeting Unmet Medical Needs

The unique structural features of 7-Chloroisoquinolin-3-amine make it a valuable starting point for the synthesis of novel therapeutic agents. Its isoquinoline (B145761) core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The presence of a chlorine atom at the 7-position and an amine group at the 3-position provides handles for chemical modification, allowing for the fine-tuning of pharmacological properties.

Research has indicated that this compound is a key intermediate in the development of drugs for neurological disorders. myskinrecipes.com It is being explored for the synthesis of compounds with potential antipsychotic, antidepressant, and neuroprotective properties for diseases like Alzheimer's and Parkinson's. myskinrecipes.com The structural characteristics of this compound are particularly useful for studying receptor interactions within the brain, which aids in the discovery of new therapeutic approaches for these challenging conditions. myskinrecipes.com

Furthermore, the broader family of isoquinoline derivatives is well-recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Specifically, substitutions at the 3-position of the isoquinoline ring, where the amine group is located in the title compound, have been shown to be favorable for enhancing anti-cancer activity. google.com This suggests a promising avenue for developing novel oncology drugs from this compound. The development of kinase inhibitors, a major class of cancer therapeutics, often utilizes heterocyclic scaffolds like isoquinoline. nih.govgoogle.comnih.gov

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Disease Targets | Rationale |

|---|---|---|

| Neurology | Schizophrenia, Depression, Alzheimer's Disease, Parkinson's Disease | Serves as a key intermediate for compounds targeting central nervous system receptors. myskinrecipes.com |

| Oncology | Various Cancers | The 3-aminoisoquinoline scaffold is a promising starting point for kinase inhibitors and other anti-proliferative agents. google.comvectorlabs.com |

| Infectious Diseases | Bacterial and Fungal Infections | The isoquinoline core is present in many natural and synthetic antimicrobial compounds. nih.gov |

| Inflammatory Disorders | Rheumatoid Arthritis, Inflammatory Bowel Disease | Substituted isoquinolines have shown potential in modulating inflammatory pathways. chemscene.com |

Applications in Chemical Biology as Molecular Probes and Tool Compounds

In chemical biology, small molecules are indispensable tools for dissecting complex biological processes. While specific applications of this compound as a molecular probe are still emerging, its structural features make it an attractive candidate for the development of such tools. The primary amine group is particularly suitable for conjugation with reporter molecules, such as fluorescent dyes, to create chemical probes for imaging and assay development. mdpi.com

For instance, amine-reactive dyes like the cyanine (B1664457) family (e.g., Cy3 and Cy5) are widely used to label biomolecules. nih.gov The amine group on this compound could be similarly functionalized to create novel fluorescent probes. These probes could then be used to study the localization and interactions of specific cellular targets. The isoquinoline scaffold itself can be designed to bind to particular enzymes or receptors, and the attached fluorophore would allow for the visualization of these binding events.

Moreover, derivatives of halogenated isoquinolines are already used in research to study enzyme inhibitors and receptor modulators. By developing a library of compounds based on the this compound scaffold, researchers can create a set of tool compounds to investigate the function of various proteins and pathways, helping to validate new drug targets.

Green Chemistry and Sustainable Synthesis of Isoquinoline Scaffolds

The increasing emphasis on environmental responsibility in the chemical and pharmaceutical industries has driven the development of green and sustainable synthetic methods. Traditional methods for synthesizing isoquinoline scaffolds often rely on harsh conditions, toxic reagents, and metal catalysts, which can generate significant waste. frontierspecialtychemicals.com

Recent innovations in green chemistry offer more environmentally benign alternatives for the synthesis of isoquinolines. These modern approaches focus on several key principles:

Use of Benign Solvents: Replacing hazardous organic solvents with water or bio-based solvents reduces the environmental impact of the synthesis.

Energy Efficiency: Microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste.

Catalysis: The use of recyclable catalysts, or even metal-free catalytic systems, can reduce heavy metal waste and lower costs. Photocatalysis, which uses light to drive chemical reactions, is another emerging green approach.

These sustainable practices are not only beneficial for the environment but can also lead to more efficient and cost-effective manufacturing processes for this compound and its derivatives.

Table 2: Green Chemistry Approaches for Isoquinoline Synthesis

| Green Chemistry Principle | Method | Advantages |

|---|---|---|

| Alternative Solvents | Reactions in water | Reduces use of volatile organic compounds (VOCs). frontierspecialtychemicals.com |

| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption. nih.gov |

| Catalysis | Metal-free reactions | Avoids heavy metal contamination and waste. |

| Catalysis | Photocatalysis | Uses light as a clean energy source, often under mild conditions. |

| Atom Economy | Multi-component reactions | Combines multiple starting materials in a single step, reducing waste. |

Exploration of Non-Medicinal Applications (e.g., Materials Science, Dyes, Catalysis)

Beyond its biomedical potential, the chemical properties of this compound suggest its utility in various non-medicinal fields.

Dyes: The quinoline (B57606) and isoquinoline ring systems are components of various functional dyes, including cyanine dyes used in photography and biotechnology. vectorlabs.com The amine group in this compound can act as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. This makes it a potential building block for the synthesis of novel organic dyes with specific optical properties for use in textiles, imaging, or electronic displays.

Catalysis: Chiral amines are widely used as ligands for metal catalysts in asymmetric synthesis, a field crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully used as ligands in metal complexes for asymmetric hydrogenation reactions. It is conceivable that chiral derivatives of this compound could be developed into novel ligands for asymmetric catalysis.

Materials Science: The rigid, planar structure of the isoquinoline ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The functional groups on this compound allow for its incorporation into larger polymer structures, potentially imparting useful electronic or optical properties to the resulting materials.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

The process of drug discovery is notoriously long, expensive, and has a high failure rate. Artificial intelligence (AI) and machine learning (ML) are rapidly becoming transformative tools to address these challenges. These computational approaches can be applied at various stages of the drug discovery pipeline for isoquinoline-based compounds.

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, etc.) to identify novel protein targets for diseases and predict whether they are "druggable" with small molecules like isoquinoline derivatives.

Virtual Screening and Hit Identification: ML models can screen massive virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. This significantly accelerates the initial phase of hit discovery compared to traditional high-throughput screening.

Lead Optimization: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. This allows medicinal chemists to prioritize the synthesis of compounds with the most promising drug-like profiles, reducing the time and resources spent on compounds that are likely to fail later in development.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for isoquinoline-based drug discovery programs.

By integrating AI and ML, researchers can make more informed decisions, reduce the number of failed experiments, and ultimately accelerate the development of new isoquinoline-based medicines.

Challenges and Opportunities in Translating Research Findings to Practical Applications

Despite the significant potential of this compound and its derivatives, the path from laboratory discovery to a marketed product is fraught with challenges. One of the primary hurdles is the "translational gap"—the difficulty in replicating promising results from in vitro and animal studies in human clinical trials.

A significant challenge for many heterocyclic compounds is poor physicochemical properties, such as low solubility and bioavailability, which can limit their effectiveness as oral medications. Overcoming these issues often requires extensive formulation work or chemical modification of the lead compound.

However, these challenges also present opportunities. The versatility of the isoquinoline scaffold allows for extensive structure-activity relationship (SAR) studies. Medicinal chemists can systematically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. Furthermore, advances in drug delivery systems, such as nanoparticle formulations, offer new ways to improve the bioavailability of challenging compounds.

The opportunity lies in leveraging modern drug discovery tools, including computational modeling and AI, to rationally design derivatives of this compound with a higher probability of success in clinical development.

Intellectual Property and Patent Landscape Analysis in Isoquinoline Chemistry

The intellectual property landscape for isoquinoline chemistry is active, reflecting the scaffold's importance in drug discovery. Patents in this area typically cover novel compound structures, specific medical uses, and synthetic processes.

Analysis of the patent landscape reveals several key trends:

Composition of Matter Patents: These patents protect novel chemical entities. Companies and research institutions file patents on new derivatives of scaffolds like this compound that show promising activity against a particular biological target.

Process Patents: These patents protect novel and efficient methods for synthesizing known or new compounds. For example, a patent might cover an improved, scalable synthesis of this compound that reduces cost or improves purity. google.com

Method of Use Patents: These patents cover new therapeutic applications for existing compounds. If a derivative of this compound were found to be effective for a new disease, that specific use could be patented.

Recent patent applications indicate ongoing research into isoquinoline derivatives as kinase inhibitors and for other therapeutic uses. For researchers and companies working with this compound, a thorough understanding of the existing patent landscape is crucial to identify areas of opportunity and to ensure freedom to operate.

Q & A

Q. How can researchers design dose-response studies to evaluate the therapeutic index of this compound derivatives?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in cell-based assays. Calculate EC/IC values with nonlinear regression (e.g., GraphPad Prism) and compare to cytotoxicity data (e.g., CC in HepG2 cells) to determine selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.